Hydrogen Bond Donor Capacity: Free Imidazole NH vs. N-Methylated Analogs
1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine possesses a hydrogen bond donor count (HBD) of 2 (one imidazole N–H and one primary amine), whereas its closest N-methyl analog, 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine, has an HBD of only 1 (primary amine only). The 1,2-dimethyl analog has an HBD of 1 as well . This additional HBD is structurally critical: in the GlyT1 inhibitor series exemplified by US9656955, the N-methyl group is uniformly present on the imidazole to occupy a hydrophobic pocket; removal of this methyl group, as in the target compound, creates a hydrogen bond donor at that position that can engage alternative residues or solvent networks, potentially altering selectivity against GlyT2 or off-target transporters [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (imidazole N–H + pyrrolidine 3-NH₂) |
| Comparator Or Baseline | 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine: HBD = 1; 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine: HBD = 1 |
| Quantified Difference | Target provides 1 additional hydrogen bond donor relative to N-methyl and N,N-dimethyl analogs |
| Conditions | Structural analysis based on SMILES and molecular connectivity; HBD count calculated per Lipinski rule definition |
Why This Matters
The additional HBD enables distinct target engagement modes that are unavailable with N-alkylated analogs, directly impacting selectivity screening outcomes and hit-to-lead optimization strategies.
- [1] Aissaoui, H. et al. (2017). US9656955B2. Pyrrolidine derivatives, pharmaceutical compositions containing them, and their use in therapy. AbbVie Inc. View Source
